4-Methyl-6-(3-methylbutyl)pyridin-3-amine
Description
Significance of the Pyridin-3-amine Core in Contemporary Chemical Research
The pyridin-3-amine, or 3-aminopyridine (B143674), the core is a "privileged scaffold" in medicinal chemistry. rsc.org This means it is a molecular framework that is recurrently found in compounds that exhibit a wide range of biological activities. Its significance stems from several key features:
Hydrogen Bonding Capabilities: The amino group at the 3-position can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.
Basicity: The pyridine (B92270) nitrogen is basic, allowing for the formation of salts, which can improve solubility and bioavailability in pharmaceutical formulations. nih.gov
Versatile Synthetic Handle: The amino group can be readily modified to introduce a wide variety of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net
The pyridin-3-amine moiety is a key component in a number of approved drugs and clinical candidates, highlighting its importance in the development of new therapeutic agents. mdpi.com
Overview of Alkyl and Alkylaryl Substituents in Pyridine Systems
The introduction of alkyl or alkylaryl substituents onto the pyridine ring can significantly modulate the molecule's properties:
Lipophilicity: Alkyl groups increase the lipophilicity (fat-solubility) of the molecule. This can be a critical factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME properties).
Steric Effects: The size and position of alkyl groups can introduce steric hindrance, which can influence the molecule's conformation and its ability to bind to a biological target. This can be exploited to enhance selectivity for a particular target.
Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly alter the electron density of the pyridine ring and the basicity of the ring nitrogen.
The systematic variation of alkyl substituents is a common strategy in drug discovery to optimize the potency and pharmacokinetic profile of a lead compound. chemrxiv.org
Contextualization of 4-Methyl-6-(3-methylbutyl)pyridin-3-amine within the Broader Aminopyridine Class
This compound belongs to the class of disubstituted aminopyridines. Based on its structure, the following general characteristics can be inferred:
The pyridin-3-amine core provides the foundational properties of basicity and hydrogen bonding capabilities.
The 4-methyl group is a small alkyl substituent that would be expected to have a modest impact on lipophilicity and sterics.
The 6-(3-methylbutyl) group , also known as an isopentyl or isoamyl group, is a larger, branched alkyl chain. This group would significantly increase the lipophilicity of the molecule compared to an unsubstituted aminopyridine.
The combination of these features suggests that this compound would be a relatively nonpolar, basic molecule. Its specific properties would be determined by the interplay of the electronic and steric effects of the two alkyl groups.
Objectives and Scope of Academic Inquiry into this compound
Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of the synthesis and properties of this specific compound as requested. The objectives and scope of any academic inquiry into this molecule remain undefined in the available literature.
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-6-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)4-5-10-6-9(3)11(12)7-13-10/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
JCYPIBBSZQZNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)CCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 6 3 Methylbutyl Pyridin 3 Amine and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-Methyl-6-(3-methylbutyl)pyridin-3-amine allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process illuminates potential synthetic routes and highlights key bond formations.
The primary disconnections for this compound involve the carbon-nitrogen bond of the amine group and the carbon-carbon bonds connecting the alkyl substituents to the pyridine (B92270) core.
Disconnection Strategy 1: C-N Bond Formation as the Final Step
A common and effective strategy involves the late-stage introduction of the amino group. This approach disconnects the target molecule at the C3-NH2 bond.
Retron A: This disconnection leads to a key intermediate: a 3-halo-4-methyl-6-(3-methylbutyl)pyridine. The corresponding building blocks would be this substituted halopyridine and an ammonia (B1221849) equivalent or a protected amine source.
Retron B: Further disconnection of the C6-alkyl bond via a cross-coupling reaction suggests a di-functionalized pyridine precursor, such as 3-halo-6-halo-4-methylpyridine. The building blocks would then be this dihalopyridine, an appropriate organometallic reagent for the 3-methylbutyl group (e.g., (3-methylbutyl)boronic acid or a Grignard reagent), and an amine source.
Disconnection Strategy 2: Pyridine Ring Construction
An alternative approach involves constructing the substituted pyridine ring from acyclic precursors. This can be particularly useful if appropriately substituted pyridines are not readily accessible. This strategy could involve the condensation of components that already contain the required methyl and 3-methylbutyl fragments, such as suitably functionalized ketones, enamines, and nitriles.
Based on these disconnections, the key precursors and building blocks are identified as:
Simple, commercially available pyridines (e.g., 3-aminopyridine (B143674), 4-picoline). orgsyn.orglookchem.com
Halogenated pyridines (e.g., 2,5-dibromopyridine, 3-amino-4-halopyridines). nih.gov
Organometallic reagents (e.g., (3-methylbutyl)magnesium bromide, (3-methylbutyl)zinc chloride).
Amine sources (e.g., ammonia, lithium bis(trimethylsilyl)amide). organic-chemistry.org
The assembly of the identified building blocks can be approached through either a linear or a convergent synthesis.
The choice between these strategies depends on the availability of starting materials, the robustness of the individual reactions, and the desired flexibility for creating a library of related compounds. For a complex target like this compound, a convergent approach is often strategically superior.
Established and Proposed Synthetic Pathways
The construction of the 3,4,6-trisubstituted pyridine core requires precise control over the regioselectivity of the functionalization steps.
Achieving the desired substitution pattern is the central challenge. Several methods have been developed for the regioselective functionalization of the pyridine nucleus.
One powerful strategy involves the use of pyridyne intermediates. The generation of a 3,4-pyridyne from a suitable precursor, such as a 3-chloro-4-silyl-pyridine or a 3-halo-4-aminopyridine, allows for the formal vicinal difunctionalization of the ring. nih.govnih.govrsc.org The regioselectivity of nucleophilic addition to the pyridyne can be influenced by substituents already present on the ring, a phenomenon explained by the aryne distortion model. nih.gov For instance, a 2-alkoxy or 2-alkylthio group can direct the regioselective addition of organomagnesium reagents to the C4 position of a 3,4-pyridyne intermediate, which can then be trapped at the C3 position by an electrophile. nih.govrsc.orgrsc.orgresearchgate.net
Directed ortho-metalation (DoM) is another key strategy. A substituent on the pyridine ring can direct deprotonation by a strong base (like an organolithium reagent) to an adjacent position. For example, the carbamate (B1207046) of 3-aminopyridine directs lithiation to the 4-position, allowing for subsequent functionalization with an electrophile, such as a methylating agent. nih.gov This method provides a reliable route to 3-amino-4-substituted pyridines. nih.gov
Once a suitably functionalized pyridine core is established, the final substituents can be introduced. The introduction of the 3-methylbutyl group can be achieved via standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada, Negishi) on a 6-halopyridine intermediate.
The introduction of the C3-amino group is a critical step that can be accomplished using modern C-N cross-coupling methodologies. These reactions are indispensable for the synthesis of aryl and heteroaryl amines. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds between aryl/heteroaryl halides (or triflates) and a wide range of amines. wikipedia.orglibretexts.org The reaction's success relies on the use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. wikipedia.org For the synthesis of a primary amine like the target molecule, an ammonia equivalent such as lithium bis(trimethylsilyl)amide or ammonium (B1175870) salts can be used. organic-chemistry.org The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orglibretexts.org
| Component | Typical Reagents/Conditions | Reference |
|---|---|---|
| Aryl Halide | Aryl/Heteroaryl Chloride, Bromide, Iodide, or Triflates | wikipedia.orgresearchgate.net |
| Amine Source | Primary/Secondary Amines, Ammonia Equivalents (e.g., LiN(SiMe3)2, NH4Cl) | organic-chemistry.orgnih.gov |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | researchgate.net |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, BINAP, DPPF) | wikipedia.orgresearchgate.net |
| Base | Strong, non-nucleophilic bases (e.g., Cs2CO3, NaOtBu, KOtBu) | libretexts.orgresearchgate.net |
| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, THF) | libretexts.org |
Ullmann Amination: The Ullmann reaction is a copper-catalyzed method for C-N bond formation. wikipedia.org While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols employ copper(I) catalysts with various ligands, allowing the reaction to proceed under milder conditions. mdpi.comacs.org Ligands such as amino acids (e.g., L-proline) or N,O-bidentate systems like 2-aminopyridine (B139424) N-oxides can significantly accelerate the coupling of aryl halides with amines. mdpi.comhynu.cn The Ullmann reaction is often complementary to palladium-catalyzed methods and can be advantageous due to the lower cost of copper. acs.org
| Component | Typical Reagents/Conditions | Reference |
|---|---|---|
| Aryl Halide | Aryl/Heteroaryl Iodide, Bromide (Chlorides are less reactive) | hynu.cnresearchgate.net |
| Amine Source | Aliphatic/Aromatic Amines, N-Heterocycles, Sodium Azide (B81097) (as NH2 source) | hynu.cnresearchgate.net |
| Copper Catalyst | CuI, Cu2O, Cu(OAc)2 | hynu.cnresearchgate.net |
| Ligand | Bidentate N- or O-donor ligands (e.g., L-proline, 1,10-phenanthroline, 2-aminopyridine N-oxide) | mdpi.comhynu.cn |
| Base | Inorganic bases (e.g., K2CO3, K3PO4) | acs.org |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) | mdpi.com |
Introduction of Amine and Alkyl Moieties
Alkylation and Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira for side chain introduction)
Cross-coupling reactions are fundamental tools for introducing carbon-based side chains onto a pre-existing pyridine ring. The Suzuki and Sonogashira reactions are particularly prominent in this regard.
The Suzuki coupling reaction facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex. While highly effective for creating aryl-aryl or aryl-vinyl bonds, its direct application for introducing a saturated alkyl chain like 3-methylbutyl is less straightforward. It is, however, a key method for synthesizing a wide array of analogues by coupling halopyridines with various aryl or vinylboronic acids.
The Sonogashira coupling offers a more direct pathway to the 6-(3-methylbutyl) side chain. This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org A plausible strategy involves coupling a 6-halopyridine intermediate with 4-methyl-1-pentyne. The resulting alkynylpyridine can then be hydrogenated to yield the desired saturated 3-methylbutyl side chain. This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org A facile and efficient route for synthesizing densely substituted alkynylpyridines has been reported using catalysts like PdCl₂(PPh₃)₂ with a copper(I) iodide cocatalyst in the presence of an amine base such as triethylamine (B128534) (Et₃N). rsc.org
The reaction conditions for Sonogashira couplings on iodopyridine substrates have been optimized, demonstrating good to excellent yields for a variety of terminal alkynes. rsc.org
| Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 65 °C | Good to Excellent | rsc.org |
| Pd(PPh₃)₄, CuI | Et₃N | THF/Et₃N | Room Temp | High | soton.ac.uk |
Multi-step Total Synthesis Approaches
Constructing the polysubstituted pyridine core of this compound from acyclic precursors is a common strategy. The Bohlmann-Rahtz pyridine synthesis is a particularly relevant and versatile method for creating 2,3,6-trisubstituted pyridines. organic-chemistry.orgwikipedia.org
The classical Bohlmann-Rahtz synthesis is a two-step process:
Michael Addition: An enamine reacts with an ethynyl (B1212043) ketone to form an aminodiene intermediate. organic-chemistry.orgnih.gov
Cyclodehydration: The isolated aminodiene undergoes a heat-induced E/Z isomerization followed by cyclization and dehydration to form the pyridine ring. This step often requires high temperatures. organic-chemistry.orgnih.gov
For the target molecule, a suitable enamine bearing the precursor to the 3-amino and 4-methyl groups would be reacted with an ethynyl ketone containing the 3-methylbutyl moiety (e.g., 6-methyl-1-heptyn-3-one). A significant drawback of the classical method is the high temperature required for the final cyclization step. organic-chemistry.org However, modern modifications have overcome this limitation. For instance, the use of Brønsted or Lewis acid catalysts allows the reaction to proceed in a single pot under milder conditions, avoiding the need to isolate the aminodiene intermediate. organic-chemistry.orgcore.ac.uk
| Method | Key Features | Conditions | Reference |
|---|---|---|---|
| Classical Two-Step | Isolation of aminodiene intermediate | High temperature (up to 200 °C) for cyclodehydration | nih.gov |
| One-Pot (Acid Catalyzed) | No isolation of intermediate | Brønsted acid (e.g., acetic acid) or Lewis acid (e.g., Yb(OTf)₃, ZnBr₂) catalysis | organic-chemistry.org |
Chemo- and Regioselective Transformations for Analogue Preparation
The preparation of analogues requires precise control over the position of functionalization on the pyridine ring. Various strategies have been developed to achieve chemo- and regioselectivity.
One approach involves the generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridines. These intermediates can undergo regioselective addition of nucleophiles, such as Grignard reagents, at the C4 position, followed by quenching with an electrophile at the C3 position. This allows for the controlled introduction of two different substituents at adjacent positions on the pyridine ring. nih.gov
Another powerful strategy is chemo-enzymatic dearomatization . This method combines chemical synthesis with biocatalysis to create complex, stereo-enriched piperidine (B6355638) analogues from pyridine precursors. acs.orgresearchgate.netnih.govnih.gov The process can involve the chemical reduction of an activated pyridinium (B92312) salt to a tetrahydropyridine, followed by a stereoselective biocatalytic cascade using enzymes like amine oxidases and ene-imine reductases. nih.govmdpi.com This approach is particularly valuable for synthesizing chiral analogues with potential pharmaceutical applications. acs.orgnih.gov
Furthermore, the regioselectivity of lithiation can be controlled by directing groups. For example, N-substituted 3-(aminomethyl)pyridine (B1677787) derivatives can be selectively lithiated at the C4 position, allowing for the introduction of various electrophiles at that site. researchgate.net
Advancements in Synthetic Method Development
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for constructing complex molecules like substituted pyridines.
Catalytic Approaches for Carbon-Nitrogen and Carbon-Carbon Bond Formation
Modern catalysis has revolutionized the formation of key bonds in pyridine synthesis. For Carbon-Nitrogen (C-N) bond formation , palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are highly effective for introducing the 3-amino group. This method allows for the coupling of a 3-halopyridine with an amine source under relatively mild conditions, offering a significant improvement over classical methods like the Chichibabin amination, which often require harsh conditions. acs.orgresearchgate.net
For Carbon-Carbon (C-C) bond formation , beyond the Suzuki and Sonogashira reactions, transition-metal-catalyzed C-H activation has emerged as a state-of-the-art technique. nih.gov This approach allows for the direct functionalization of C-H bonds on the pyridine ring, avoiding the need for pre-functionalized starting materials like organohalides. Rhodium-catalyzed reactions, for example, have been developed for the selective amidation and alkylation of pyridines. nih.govnih.gov These methods represent a more atom-economical approach to building molecular complexity. researchgate.net
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. citedrive.comresearchgate.net Key strategies include:
Multicomponent Reactions: One-pot syntheses, such as the modified Bohlmann-Rahtz or Hantzsch reactions, improve efficiency by combining multiple steps, reducing solvent waste and energy consumption. researchgate.netacs.org
Green Catalysts: The use of environmentally benign and recoverable catalysts is a major focus. Iron-catalyzed cyclization reactions, for instance, provide a less toxic alternative to palladium or other heavy metal catalysts. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the preparation of pyridines. core.ac.uknih.gov
Eco-Friendly Solvents: Employing solvents like ethanol (B145695) or water, or conducting reactions under solvent-free conditions, significantly improves the environmental profile of the synthesis. citedrive.comresearchgate.net
Flow Chemistry and Continuous Processing Techniques
Flow chemistry has emerged as a powerful technology for the synthesis of heterocycles, including pyridines, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. mdpi.com The Bohlmann-Rahtz and Hantzsch pyridine syntheses have been successfully adapted to continuous flow systems, often in combination with microwave heating. beilstein-journals.orgresearchgate.net
This approach allows for the rapid and safe production of material by minimizing the volume of reactive intermediates at any given time. mdpi.combeilstein-journals.org Continuous flow reactors enable precise control over temperature, pressure, and residence time, leading to improved yields and purity. The integration of in-line purification and analysis can further streamline the manufacturing process, making it highly attractive for the large-scale production of pyridines and their analogues. beilstein-journals.orgijnrd.org
Chemical Reactivity and Transformation Studies of 4 Methyl 6 3 Methylbutyl Pyridin 3 Amine
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack and coordination. Key reactions are expected to include:
Protonation: As a basic site, the pyridine nitrogen will readily react with acids to form a pyridinium (B92312) salt. This reaction is fundamental and would alter the electron density of the entire ring system, influencing the reactivity of other functional groups.
N-Alkylation (Quaternization): Reaction with alkyl halides (e.g., methyl iodide) is predicted to form a quaternary pyridinium salt. The rate of this reaction would be influenced by the steric hindrance presented by the adjacent methyl group at the 4-position.
N-Oxidation: Treatment with oxidizing agents such as peroxy acids (e.g., m-CPBA) would likely lead to the formation of the corresponding N-oxide. This transformation significantly modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions.
Reactivity of the Primary Amine Functionality
The primary amine at the 3-position is a versatile functional group capable of a wide range of transformations.
Derivatization Reactions (e.g., Acylation, Alkylation, Sulfonylation)
The nucleophilic nature of the primary amine makes it susceptible to reaction with various electrophiles.
| Reaction Type | Reagent Example | Expected Product |
| Acylation | Acetyl chloride, Acetic anhydride | N-(4-methyl-6-(3-methylbutyl)pyridin-3-yl)acetamide |
| Alkylation | Methyl iodide | 3-(Methylamino)-4-methyl-6-(3-methylbutyl)pyridine (mono-alkylation) |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-methyl-6-(3-methylbutyl)pyridin-3-yl)-4-methylbenzenesulfonamide |
These derivatization reactions are standard for primary aromatic amines and are expected to proceed under typical conditions.
Diazotization and Related Transformations
Reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures is expected to yield a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions, known as Sandmeyer or related transformations, to introduce a range of substituents onto the pyridine ring at the 3-position.
Table of Potential Diazotization-Based Transformations
| Reagent(s) | Expected Product |
|---|---|
| H₂O, heat | 4-Methyl-6-(3-methylbutyl)pyridin-3-ol |
| CuCl | 3-Chloro-4-methyl-6-(3-methylbutyl)pyridine |
| CuBr | 3-Bromo-4-methyl-6-(3-methylbutyl)pyridine |
| CuCN | 4-Methyl-6-(3-methylbutyl)pyridine-3-carbonitrile |
| KI | 3-Iodo-4-methyl-6-(3-methylbutyl)pyridine |
| HBF₄, heat | 3-Fluoro-4-methyl-6-(3-methylbutyl)pyridine |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com The existing substituents—an activating amino group and two activating alkyl groups—would counteract this deactivation to some extent. The directing effects of these groups would determine the position of substitution. The powerful ortho, para-directing amino group at C3 and the ortho, para-directing alkyl groups at C4 and C6 would likely direct incoming electrophiles to the C2 and C5 positions. However, direct electrophilic substitution on the pyridine ring can be challenging and often requires harsh conditions, which may not be compatible with the amine functionality. youtube.com Protection of the amine group (e.g., via acylation) might be necessary prior to attempting such reactions.
Nucleophilic Aromatic Substitution on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2, C4, and C6 positions, as these are electronically deficient. stackexchange.comyoutube.com For SNAr to proceed, a good leaving group must be present on the ring. In the parent compound, there are no suitable leaving groups. However, if a derivative, such as 3-amino-2-chloro-4-methyl-6-(3-methylbutyl)pyridine, were available, nucleophilic displacement of the chloride would be anticipated. The rate and feasibility of such reactions depend heavily on the nature of the nucleophile and the reaction conditions.
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 6 3 Methylbutyl Pyridin 3 Amine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) would be a critical first step to confirm the molecular formula of the compound. For 4-Methyl-6-(3-methylbutyl)pyridin-3-amine, the expected molecular formula is C₁₁H₁₈N₂. HRMS would provide a highly accurate mass measurement of the molecular ion ([M]+• or protonated molecule [M+H]+), which could be compared to the calculated theoretical exact mass to confirm the elemental composition.
Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal the compound's structure. Key fragmentation pathways for this molecule would likely involve:
Benzylic Cleavage: Scission of the bond between the pyridine (B92270) ring and the 3-methylbutyl group, which is a common fragmentation pathway for alkyl-substituted aromatic rings.
Loss of Alkyl Fragments: Sequential loss of methyl (•CH₃) or larger alkyl radicals from the isoamyl side chain.
Ring Fragmentation: Cleavage of the pyridine ring itself, although this often requires higher energy.
A data table for expected HRMS results would appear as follows, pending experimental data.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted Formula | Calculated m/z | Observed m/z |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A full suite of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Proton and Carbon Environments
¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, and a series of multiplets for the protons of the 3-methylbutyl side chain, as well as a broad signal for the amine (-NH₂) protons.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The number of signals would confirm the molecular symmetry. The chemical shifts would indicate the type of carbon (aromatic, aliphatic, etc.). For instance, carbons of the pyridine ring would appear in the downfield region (typically 100-160 ppm), while the aliphatic carbons of the methyl and 3-methylbutyl groups would be found upfield. mdpi.com
¹⁵N NMR: Nitrogen-15 NMR, while less common, would provide direct information about the electronic environment of the two nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine nitrogen), confirming their distinct chemical nature.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine Ring Hs | Data not available | Data not available |
| Pyridine Ring Cs | Data not available | Data not available |
| 4-CH₃ | Data not available | Data not available |
| 6-CH₂(CH₂)₂CH(CH₃)₂ | Data not available | Data not available |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the 3-methylbutyl chain and their relationship to the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, enabling the definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It would be essential for establishing the connectivity between the methyl and 3-methylbutyl groups and the specific carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about which protons are close to each other in space, helping to confirm the substitution pattern and the conformation of the flexible 3-methylbutyl side chain relative to the pyridine ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and N-H bending vibrations (around 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-C backbone of the alkyl substituent, which are often weak in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Should the compound be crystallizable, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the three-dimensional arrangement of the atoms in the solid state. For a related compound, 6-Methylpyridin-3-amine, X-ray analysis has been used to determine that the methyl and amine groups are nearly coplanar with the pyridine ring. researchgate.netnih.govnih.gov A similar analysis for the target compound would reveal the conformation of the 3-methylbutyl group and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice.
Table 3: Key Structural Parameters from X-ray Crystallography (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| C(3)-N(amine) Bond Length (Å) | Data not available |
| C(6)-C(alkyl) Bond Length (Å) | Data not available |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
These techniques investigate the electronic transitions within the molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aminopyridine chromophore. The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.
Fluorescence Spectroscopy: Many aminopyridine derivatives are fluorescent. If this compound exhibits fluorescence, the emission spectrum, quantum yield, and fluorescence lifetime would provide insights into the nature of its excited electronic states and their deactivation pathways.
Theoretical and Computational Chemistry Studies on 4 Methyl 6 3 Methylbutyl Pyridin 3 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 4-Methyl-6-(3-methylbutyl)pyridin-3-amine, DFT methods such as B3LYP combined with a basis set like 6-311G(d,p) would be used to perform geometry optimization to find the lowest energy structure. nih.gov
From this optimized structure, key electronic properties can be determined:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the pyridine (B92270) ring, the amino group, and the alkyl substituents would indicate the most likely sites for electrophilic and nucleophilic attack.
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface would visualize the charge distribution. This would reveal electron-rich regions (likely around the nitrogen atoms of the pyridine ring and amino group) and electron-poor regions, providing insight into intermolecular interactions. researchgate.net
Reactivity Descriptors: The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other descriptors derived from these energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity profile.
Table 1: Hypothetical Electronic Properties Calculated via DFT This table is illustrative of the data that would be generated from a DFT study and is not based on actual calculated results for the specified compound.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely localized on the amino-pyridine system. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability, likely localized on the pyridine ring. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Suggests moderate chemical stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule, capable of dipole-dipole interactions. |
Conformational Analysis and Molecular Dynamics Simulations of the Alkyl Chain and Pyridine Ring
Conformational Analysis: A systematic scan of the rotatable bonds (torsion angles) within the alkyl chain would be performed to identify stable conformers (rotamers). Quantum mechanical methods would be used to calculate the relative energies of these conformers, identifying the global minimum energy structure and other low-energy states that may be populated at room temperature. mdpi.com
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule in a condensed phase (e.g., in a solvent like water or DMSO), MD simulations would be employed. nih.gov An MD simulation would model the atomic motions over time, showing how the alkyl chain folds and moves, how the pyridine ring librates, and how the molecule interacts with surrounding solvent molecules. This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. researchgate.net
NMR Chemical Shifts: Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted shifts for the protons and carbons on the pyridine ring, the methyl groups, and the alkyl chain can be compared to experimental spectra to aid in peak assignment. The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
IR Frequencies: The vibrational frequencies of the molecule can also be calculated. researchgate.net These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds (e.g., N-H stretches of the amine, C=C/C=N stretches of the pyridine ring, and C-H stretches of the alkyl groups). The predicted IR spectrum helps in interpreting experimental data and assigning specific absorption bands to molecular motions.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts This table illustrates the type of data generated from computational NMR prediction and is not based on actual calculations for the specified compound.
| Proton Site | Predicted Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (position 5) | 7.5 | s |
| NH₂ | 4.8 | br s |
| Ring-CH₃ (position 4) | 2.3 | s |
| Chain-CH₂ (position 1') | 2.7 | t |
| Chain-CH (position 3') | 1.8 | m |
Reaction Mechanism Studies through Computational Modeling
Theoretical chemistry can be used to explore the potential reactivity of this compound. For a proposed reaction, computational modeling can elucidate the complete reaction pathway. researchgate.net This involves:
Locating Reactants and Products: The geometries of the starting materials and products are optimized.
Identifying Transition States: The highest energy point along the reaction coordinate, known as the transition state (TS), is located. The structure of the TS provides insight into the geometry of the reaction at its critical point.
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier (Ea), which is a primary determinant of the reaction rate. A lower activation energy implies a faster reaction.
Mapping the Reaction Coordinate: The entire path from reactants to products via the transition state can be mapped using methods like the Intrinsic Reaction Coordinate (IRC) to confirm that the identified TS correctly connects the desired reactants and products. mdpi.com
For instance, the mechanism of electrophilic aromatic substitution on the pyridine ring or N-alkylation of the amino group could be modeled to predict regioselectivity and kinetic feasibility.
In silico Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is crucial for understanding molecular recognition without considering biological outcomes. nih.gov
For this compound, a docking study would involve:
Target Selection: A protein with a known three-dimensional structure would be selected as a target.
Binding Site Prediction: The most likely binding pocket on the protein would be identified.
Docking Simulation: The ligand would be placed in the binding site, and a scoring function would be used to evaluate thousands of possible binding poses, ranking them based on calculated binding affinity. mdpi.com
Interaction Analysis: The best-ranked pose would be analyzed to identify specific molecular interactions. These could include:
Hydrogen Bonds: Between the amino group (donor) or pyridine nitrogen (acceptor) and polar residues in the protein.
Hydrophobic Interactions: Between the 3-methylbutyl and methyl groups of the ligand and nonpolar residues of the protein.
π-π Stacking: Between the aromatic pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com
This analysis provides a static, structural hypothesis for how the molecule is recognized by a specific binding partner.
Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the compound This compound that addresses the detailed points outlined in your request. The requested mechanistic, kinetic, biophysical, and structure-activity relationship (SAR) data for this particular molecule has not been published in the accessible scientific domain.
Therefore, it is not possible to generate an article with the requested data tables and detailed research findings while adhering to the strict requirement of focusing solely on "this compound".
General principles of medicinal chemistry suggest how such studies would be conducted on a novel aminopyridine derivative, but providing that information would violate the explicit instruction not to introduce information or discussions outside the scope of the specified compound. To maintain scientific accuracy and avoid generating speculative or fabricated content, this article cannot be written as requested.
Mechanistic Investigations and Structure Activity Relationship Sar Studies Non Clinical Focus
Rational Design and Synthesis of Analogues for SAR Exploration
Positional Isomerism and Stereochemistry Effects
No information is currently available in the scientific literature regarding the specific effects of positional isomerism or stereochemistry on the activity of 4-Methyl-6-(3-methylbutyl)pyridin-3-amine. Such studies would require the synthesis and biological evaluation of its various isomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Due to the lack of sufficient experimental data from analogue studies for this compound, no quantitative structure-activity relationship (QSAR) models have been developed. The generation of a robust QSAR model is dependent on a dataset of structurally related compounds with corresponding biological activity measurements.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a cornerstone for the analysis of organic compounds like 4-Methyl-6-(3-methylbutyl)pyridin-3-amine. Its versatility allows for high-resolution separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive pyridine (B92270) derivatives. thermofisher.com For this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, allowing for separation based on hydrophobicity.
Advanced detection methods are critical for unambiguous identification and quantification. A Diode Array Detector (DAD) can provide ultraviolet-visible (UV-Vis) spectra of the eluting compound, aiding in peak identification and purity assessment. Coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) offers even greater specificity. MS provides mass-to-charge ratio data, which can confirm the molecular weight of the compound and, through fragmentation analysis (MS/MS), yield structural information.
Table 1: Illustrative HPLC-MS Parameters for Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Gradient | 5% to 95% B over 5 minutes | Allows for the elution of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Controls the speed of the mobile phase. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Detector 1 | Diode Array Detector (DAD) | Acquires UV-Vis spectra from 200-400 nm for peak purity. |
| Detector 2 | Mass Spectrometer (MS) | Confirms molecular weight and provides structural data. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the amine-containing compound. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net The aminopyridine structure of this compound has polar N-H bonds that can lead to poor peak shape and thermal degradation in a GC system. thermofisher.com
To overcome this, derivatization is often employed to convert the polar amine group into a less polar, more volatile derivative. nist.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach. The derivatized analyte is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer detector then fragments the molecule and detects the resulting ions, providing a characteristic mass spectrum that serves as a molecular fingerprint for identification. phytojournal.com
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Typical Value/Condition | Purpose |
| Derivatization | Trimethylsilyl (TMS) derivatization | Increases volatility and thermal stability. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, low-polarity column for general-purpose analysis. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C hold 1 min, ramp to 280 °C at 15 °C/min | Separates compounds based on their boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| MS Scan Range | 40-500 m/z | Detects a wide range of fragment ions for library matching. |
Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures. This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. For laboratories needing to process a large number of samples, UHPLC is the preferred method for purity assessment and quantitative analysis of compounds like this compound. The principles of separation and detection are analogous to HPLC, but with enhanced performance.
Table 3: Performance Comparison: HPLC vs. UHPLC for Pyridine Derivative Analysis
| Feature | Conventional HPLC | UHPLC | Advantage of UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. |
| Peak Capacity | Lower | Higher | Better separation of complex mixtures. |
| Analysis Time | 10 - 30 min | 1 - 5 min | Increased sample throughput. |
| Solvent Usage | Higher | Lower | Reduced cost and environmental impact. |
| System Pressure | 400-600 bar | 1000-1500 bar | Enables use of smaller particles and higher flow rates. |
Capillary Electrophoresis for Separation and Characterization
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov Given its amine functional group, this compound can be readily protonated in an acidic buffer to form a cation. This allows it to be analyzed using Capillary Zone Electrophoresis (CZE), the simplest mode of CE. mdpi.com The technique offers advantages such as extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.comscispace.com CE is particularly well-suited for purity analysis and the determination of related impurities in bulk samples.
Electrochemical Methods for Sensing and Detection
The aromatic amine moiety in this compound is electrochemically active, meaning it can be oxidized at a suitable electrode surface. This property can be harnessed for sensitive and selective detection. Electrochemical methods like cyclic voltammetry (CV) can be used to study the redox behavior of the compound, while techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be developed for highly sensitive quantification. mdpi.com An electrochemical sensor could be fabricated by modifying an electrode surface to selectively interact with the compound, offering a potentially low-cost and portable analytical device.
Development of Novel Analytical Probes or Sensors utilizing the Compound's Structure
The inherent structure of this compound, featuring electron-donating nitrogen atoms in both the pyridine ring and the amino group, makes it an interesting candidate for the development of novel sensors. These nitrogen atoms can act as binding sites or ionophores for metal ions. researchgate.netnih.gov
Research into related pyridine derivatives has shown their utility in creating selective chemosensors. rsc.orgrsc.org For example, a molecule incorporating the this compound structure could be functionalized with a fluorophore. Upon binding to a specific metal ion, a change in the fluorescence intensity or wavelength could be observed, forming the basis of a highly sensitive and selective optical sensor. researchgate.netmdpi.com Similarly, incorporating this compound into a polymeric membrane could form the basis of an ion-selective electrode (ISE) for potentiometric detection of target ions. rsc.orgrsc.org
Table 4: Potential Sensor Applications Based on Pyridine Derivative Structures
| Sensor Type | Principle of Operation | Potential Analyte |
| Fluorometric Sensor | Binding of an analyte causes a change in fluorescence emission (turn-on/turn-off). | Heavy metal ions (e.g., Cu²⁺, Hg²⁺). researchgate.netmdpi.com |
| Colorimetric Sensor | Analyte binding leads to a visible color change. | Metal ions, pH changes. researchgate.net |
| Potentiometric Sensor | The pyridine derivative acts as an ionophore in a membrane, creating a potential difference in response to a specific ion. | Cations like copper (Cu²⁺). rsc.orgrsc.org |
| Electrochemical Sensor | Direct oxidation of the amine group on an electrode surface. | Direct quantification of the compound itself. mdpi.com |
Potential Non Therapeutic Applications and Research Probe Development
Applications in Materials Science
The bifunctional nature of aminopyridine derivatives, containing both an amino group and a pyridine (B92270) nitrogen, allows them to be incorporated into polymeric structures and liquid crystals.
Monomer in Polymer Synthesis: Aminopyridine derivatives can serve as monomers in the synthesis of novel polymers. For instance, p-aminopyridine methacrylate (B99206) has been synthesized and subjected to radical homopolymerization to create polymers with antimicrobial properties. researchgate.net The polymerization typically proceeds through the vinyl group, leaving the aminopyridine moiety as a functional side chain. researchgate.net It is conceivable that 4-Methyl-6-(3-methylbutyl)pyridin-3-amine could be similarly functionalized and polymerized, potentially leading to materials with unique thermal or biological properties. The reactivity of aminopyridine derivatives in polymerization is influenced by the substituents on the pyridine ring. researchgate.net
Components in Liquid Crystals: The rigid pyridine core is a common structural motif in liquid crystalline materials. acs.orgmdpi.com 2-aminopyridine (B139424) is a known precursor for the synthesis of some liquid crystals. acs.org The introduction of flexible alkyl chains, such as the 3-methylbutyl group in the target compound, is a well-established strategy for inducing or modifying liquid crystalline phases. acs.org Hydrogen bonding, a key interaction in the formation of supramolecular liquid crystals, can be facilitated by the amino group and the pyridine nitrogen. mdpi.com Therefore, this compound could potentially be used as a building block for designing new liquid crystalline materials.
Use as a Ligand in Catalysis or Coordination Chemistry
The nitrogen atoms in the pyridine ring and the amino group of aminopyridines are excellent donors for metal ions, making them valuable ligands in coordination chemistry and catalysis. nih.govvot.plsciencenet.cnmdpi.com
Ligand in Coordination Complexes: Aminopyridines can coordinate to transition metals in various modes, including monodentate (through the pyridine nitrogen), chelating, or bridging fashions. mdpi.com The specific coordination is influenced by the steric and electronic properties of the substituents on the pyridine ring. vot.plmdpi.com The alkyl groups in this compound would likely influence the steric environment around the metal center, which can in turn affect the geometry and stability of the resulting complex.
Catalysis: Metal complexes of aminopyridine ligands have shown catalytic activity in a variety of chemical transformations. For example, iron(II) complexes with iminopyridine and aminopyridine ligands have been used as catalysts for atom transfer radical polymerization (ATRP). researchgate.net Palladium(II) complexes with substituted pyridine ligands are effective catalysts for reactions like the carbonylation of nitro compounds. acs.orgnih.gov The electronic properties of the ligand, which can be tuned by substituents, often correlate with the catalytic efficiency. acs.orgnih.gov The electron-donating nature of the alkyl groups in this compound could modulate the catalytic activity of its metal complexes.
| Catalyst Type | Reaction | Reference |
|---|---|---|
| Iron(II) complexes with iminopyridine and aminopyridine ligands | Atom Transfer Radical Polymerization (ATRP) of styrene (B11656) and methyl methacrylate | researchgate.net |
| Palladium(II) complexes with substituted pyridine ligands | Carbonylation of nitro compounds | acs.orgnih.gov |
Development as a Chemical Probe for Biological Systems
The aminopyridine scaffold is a promising platform for the development of chemical probes for in vitro biological research, owing to its potential for fluorescence and its ability to be functionalized for specific binding. nih.govsciforum.netresearchgate.net
Fluorescent Labels: Certain aminopyridine derivatives exhibit strong fluorescence. rsc.org For example, 2-aminopyridine has a high quantum yield and is considered a potential scaffold for fluorescent probes. nih.gov The fluorescent properties of aminopyridines can be tuned by altering the substituents on the pyridine ring. nih.govsciforum.net The introduction of an azide (B81097) group to an aminopyridine scaffold has been shown to create a "pro-fluorescent" probe that becomes fluorescent upon a "click" reaction with an alkyne, making it useful for labeling biomolecules. nih.gov this compound could potentially be derivatized to create novel fluorescent probes for biological imaging and assays.
Affinity Tags: While not a direct application of the compound itself, the aminopyridine structure could be incorporated into larger molecules designed as affinity tags for protein purification. jpt.comnih.govnih.govabcam.com Affinity tags are peptides or proteins that are genetically fused to a recombinant protein to facilitate its purification from a complex mixture. nih.gov The development of small molecule affinity tags is an area of ongoing research, and the binding properties of aminopyridine derivatives could be exploited for this purpose.
| Aminopyridine Derivative | Key Feature | Potential Application | Reference |
|---|---|---|---|
| Substituted 2-aminopyridines | High quantum yield | Fluorescent labeling of biomolecules | nih.gov |
| Azide-substituted aminopyridine | "Click-and-probe" functionality | Bioorthogonal labeling | nih.gov |
| 6-Amino-2,2′-bipyridine | Strong emission in the near-UV region | Fluorescent organic compound | rsc.org |
Role as a Synthetic Precursor for Other Complex Organic Molecules
Substituted aminopyridines are valuable building blocks in organic synthesis due to the reactivity of both the pyridine ring and the amino group. nih.govrsc.orgresearchgate.netresearchgate.net
Synthesis of Heterocyclic Compounds: Aminopyridines are precursors for the synthesis of a variety of more complex heterocyclic compounds. nih.govresearchgate.net For example, they can be used to synthesize imidazopyridines, which are important scaffolds in medicinal chemistry. mdpi.com The amino group can be readily acylated, alkylated, or used in cyclization reactions to build fused ring systems. The pyridine ring itself can undergo various transformations, such as C-H activation and cross-coupling reactions, to introduce further complexity. rsc.org The specific substitution pattern of this compound would direct these transformations to yield unique molecular architectures.
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding and Knowledge Gaps regarding 4-Methyl-6-(3-methylbutyl)pyridin-3-amine
Currently, there is a notable absence of dedicated academic literature specifically detailing the synthesis, characterization, and application of this compound. The scientific understanding of this compound is therefore largely inferential, based on the well-established chemistry of aminopyridines and alkylpyridines. Aminopyridines are recognized as crucial building blocks in synthetic organic chemistry and medicinal chemistry, serving as precursors for a wide array of more complex heterocyclic systems. rsc.orgresearchgate.net The presence of both a methyl and a 3-methylbutyl substituent on the pyridine (B92270) ring suggests that this compound would exhibit lipophilic character.
The primary knowledge gap is the lack of empirical data for this specific molecule. Essential information that is currently unavailable includes:
Validated Synthetic Routes: While general methods for the synthesis of substituted aminopyridines are known, an optimized and characterized synthesis for this compound has not been reported.
Spectroscopic and Physicochemical Data: There is no published data on its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) spectra, nor on its physical properties such as melting point, boiling point, and solubility.
Reactivity Profile: The specific reactivity of this compound, influenced by the electronic effects of the amino and alkyl groups, remains to be experimentally determined.
Biological Activity: Although aminopyridine derivatives often exhibit biological activity, the potential non-clinical applications of this particular compound are unexplored. rsc.org
Identification of Promising Unexplored Research Avenues
The lack of information on this compound presents several exciting opportunities for fundamental chemical research.
Synthesis and Characterization: A primary research avenue would be the development of an efficient and scalable synthesis. A plausible approach could involve a multi-step synthesis starting from a readily available picoline derivative, followed by functional group manipulations to introduce the amino and 3-methylbutyl groups. Subsequent detailed characterization using modern spectroscopic techniques would be crucial to establish a definitive structural proof and to populate the chemical literature with its fundamental data.
Exploration of Chemical Reactivity: Investigations into the reactivity of the amino group, for instance, through diazotization followed by substitution reactions, could open pathways to a variety of novel pyridine derivatives. Furthermore, the reactivity of the pyridine ring itself towards electrophilic or nucleophilic substitution, guided by the directing effects of the existing substituents, warrants exploration.
Derivative Synthesis and Library Generation: The amino group serves as a convenient handle for the synthesis of a library of derivatives. Acylation, alkylation, and arylation of the amine would yield a diverse set of compounds with potentially interesting properties. These derivatives could then be screened for various non-clinical applications.
Potential for Broader Impact in Synthetic Organic Chemistry, Chemical Biology (non-clinical), and Computational Chemistry
The study of this compound and its derivatives holds the potential for significant contributions across several chemical disciplines.
Synthetic Organic Chemistry: The development of novel synthetic routes to this and related alkylaminopyridines would enrich the toolkit of synthetic chemists. Such methodologies could be applicable to the synthesis of other complex heterocyclic compounds. The compound could also serve as a novel ligand for transition metal catalysis, a field where pyridine derivatives have found extensive use.
Chemical Biology (non-clinical): In a non-clinical context, this compound and its derivatives could be valuable as chemical probes. For instance, they could be functionalized with fluorescent tags to study biological systems or used in the development of novel assays. The lipophilic nature of the 3-methylbutyl group might facilitate membrane permeability, a desirable trait for intracellular probes. Aminopyridine structures are known to interact with various enzymes and receptors, and exploring these interactions could provide valuable insights into biological processes. rsc.org
Computational Chemistry: Computational studies can play a significant role in predicting the properties and reactivity of this compound. nih.govmdpi.com Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, molecular orbitals, and to predict its spectroscopic properties. Molecular docking studies could be used to hypothetically screen for its potential binding to various protein targets, thereby guiding future experimental work in chemical biology.
Strategic Directions for Future Academic Investigations into Alkylaminopyridine Derivatives
To advance the understanding and utility of alkylaminopyridine derivatives, a strategic and multidisciplinary approach is necessary.
Systematic Structure-Property Relationship Studies: Future research should focus on the systematic synthesis of a diverse library of alkylaminopyridine derivatives with varying alkyl chain lengths, branching, and substitution patterns on the pyridine ring. This would allow for the establishment of clear structure-property relationships.
Development of Novel Synthetic Methodologies: There is a continuing need for the development of more efficient, sustainable, and versatile synthetic methods for the preparation of these compounds. This includes the exploration of C-H activation and other modern synthetic techniques to streamline the synthesis of functionalized pyridines.
Interdisciplinary Collaborations: Collaborations between synthetic organic chemists, computational chemists, and chemical biologists will be crucial to fully realize the potential of this class of compounds. Synthetic chemists can provide the molecules, computational chemists can guide the design and predict properties, and chemical biologists can explore their applications in biological systems.
Focus on Mechanistic Studies: Detailed mechanistic studies of the reactions involving alkylaminopyridines will provide a deeper understanding of their reactivity and will aid in the rational design of new synthetic transformations and functional molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methyl-6-(3-methylbutyl)pyridin-3-amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, catalytic hydrogenation, or coupling reactions. For example, halogenated pyridine precursors can undergo alkylation with 3-methylbutyl groups under inert atmospheres (e.g., N₂ or Ar) using palladium catalysts. Temperature control (e.g., 60–110°C) and solvent selection (e.g., toluene or DCM) are critical to minimize side reactions . Purification via column chromatography or recrystallization improves purity (>95%), as demonstrated in analogous pyridine derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and alkyl chain integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity thresholds (>98%).
These methods align with protocols for structurally similar pyridin-3-amine derivatives .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer : Determine:
- LogP (via shake-flask method) to predict solubility in biological assays.
- pKa (potentiometric titration) to assess protonation states under physiological conditions.
- Thermal stability (TGA/DSC) to guide storage conditions.
Data from analogs like 6-chloro-2-(propan-2-yloxy)pyridin-3-amine suggest stability at room temperature but sensitivity to prolonged light exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Synthesize analogs with variations in the methylbutyl chain (e.g., branching, length) and pyridine substituents.
- Test binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against target proteins (e.g., kinases, GPCRs).
- Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinetics).
This approach mirrors studies on 5-bromo-6-(propan-2-yloxy)pyridin-3-amine, where substituent modifications significantly altered bioactivity .
Q. How can contradictory data in reported bioactivity profiles be resolved?
- Methodological Answer :
- Validate assay conditions: Ensure consistent pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%).
- Use orthogonal assays (e.g., cell-based vs. biochemical) to confirm target engagement.
- Perform metabolite profiling (LC-MS) to rule out off-target effects from degradation products.
For example, discrepancies in imidazo[1,2-a]pyridine derivatives were resolved by identifying reactive metabolites interfering with readouts .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses in target active sites.
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.
- QSAR models using descriptors like HOMO/LUMO energies and polar surface area.
These methods were applied to 4-(2,2,2-trifluoroethoxy)pyridin-3-amine to prioritize synthesis targets .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Optimize flow chemistry setups for continuous alkylation and amination steps.
- Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR).
- Use design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, stoichiometry).
Similar strategies enabled kilogram-scale production of 5-chloro-2-(2-methylpropoxy)pyridin-3-amine with >90% yield .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis | Pd-catalyzed coupling, inert atmosphere protocols | |
| Characterization | NMR, HRMS, HPLC-UV | |
| Bioactivity | SPR, ITC, enzyme kinetics | |
| Computational | Docking, QSAR, MD simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
